molecular formula C8H14BrNOS B8296291 3-(4-Bromobutyl)-5-methyl-4-thiazolidinone

3-(4-Bromobutyl)-5-methyl-4-thiazolidinone

Cat. No.: B8296291
M. Wt: 252.17 g/mol
InChI Key: GDODYXVNPUKTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromobutyl)-5-methyl-4-thiazolidinone is a useful research compound. Its molecular formula is C8H14BrNOS and its molecular weight is 252.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14BrNOS

Molecular Weight

252.17 g/mol

IUPAC Name

3-(4-bromobutyl)-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C8H14BrNOS/c1-7-8(11)10(6-12-7)5-3-2-4-9/h7H,2-6H2,1H3

InChI Key

GDODYXVNPUKTQT-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CS1)CCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 12.35 g of 5-methyl-4-thiazolidinone placed in a 500 ml round bottom flask was added 210 ml of DMF and the mixture stirred for 3.5 h. An additional 30 ml of DMF was added and the mixture stirred for 10 minutes and thereafter 11.8 g of KOH was added all at once. The resultant solution was stirred for 0.5 h at room temperature and thereafter 38 ml of 1,4-dibromobutane was added rapidly. The mixture was stirred at room temperature overnight. After 24 hours of stirring at room temperature, the reaction mixture was poured into 600 ml of water and the resultant mixture extracted with EtOAc (2×175 ml). The combined EtOAc layers were washed successively with water (200 ml) and brine (150 ml), dried over MgSO4 and concentrated in vacuo to 49.68 g of oil. After removal of DMF by vacuum distillation, the residual oil was purified by flash chromotography (silica gel column) to obtain the desired product.
Name
5-methyl-4-thiazolidinone
Quantity
12.35 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
11.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
38 mL
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.